4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
Overview
Description
4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C8H6FN3O and its molecular weight is 179.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Long-Range Coupling and Structural Analysis
Research on 1,2,4-triazole derivatives with 2-fluorophenyl substituents, including those similar to 4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one, has demonstrated notable long-range fluorine-proton coupling. This phenomenon is evident in NMR spectroscopy, indicative of the close spatial proximity of these nuclei, confirmed through X-ray analysis and NOE difference spectroscopy (Kane et al., 1995).
Intermolecular Interactions in Derivatives
1,2,4-Triazole derivatives have been studied for their intermolecular interactions, including those with fluorophenyl groups. The research encompasses the synthesis, characterization, and theoretical analysis of these interactions, contributing to the understanding of their structural and energetic aspects (Shukla et al., 2014).
Microwave-Assisted Synthesis
The synthesis of phthalocyanines containing 4-(p-fluorophenyl)-1,2,4-triazol-5-one moieties has been achieved through both conventional and microwave-assisted methods. This research highlights the solubility and characterization of these compounds, contributing to the field of organometallic chemistry (Kahveci et al., 2007).
Antimicrobial Studies
There is significant research on the antimicrobial properties of 1,2,4-triazole derivatives. Halogen-substituted compounds, particularly those with fluorophenyl groups, have shown enhanced antimicrobial efficacy. These findings are critical for developing new antimicrobial agents (Desabattina et al., 2014).
Crystal Structure and Biological Activities
The crystal structure and biological activities of specific 1,2,4-triazole derivatives, such as this compound, have been the subject of research. Studies include the synthesis, characterization, and exploration of biological profiles, contributing to the understanding of their potential use in medicinal and diagnostic areas. The focus is on understanding the tautomeric interconversion of molecules and their effects on enzymatic activities (Saleem et al., 2018).
Physical-Chemical Properties
The physical-chemical properties of 1,2,4-triazole derivatives, particularly those containing fluorophenyl groups, have been extensively studied. These investigations provide insights into the structural and compositional aspects of these compounds, paving the way for further applications in various fields (Bihdan & Parchenko, 2018).
Properties
IUPAC Name |
4-(2-fluorophenyl)-1H-1,2,4-triazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-6-3-1-2-4-7(6)12-5-10-11-8(12)13/h1-5H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAZYMIYEVXDRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NNC2=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674721 | |
Record name | 4-(2-Fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065074-15-8 | |
Record name | 4-(2-Fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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